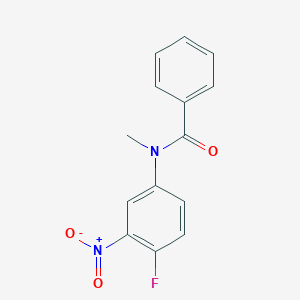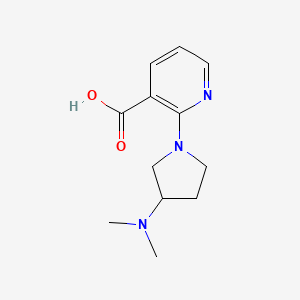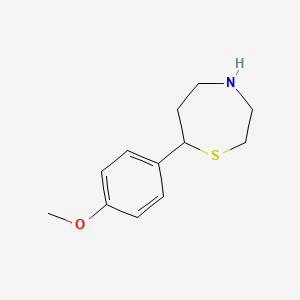
S-(2,2-diethoxyethyl) benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,2-diethoxyethyl) benzenecarbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a benzene ring attached to a thioester group, which in turn is connected to a 2,2-diethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-diethoxyethyl) benzenecarbothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction is carried out under mild conditions and can be efficiently achieved using standard laboratory techniques . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: S-(2,2-diethoxyethyl) benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Applications De Recherche Scientifique
S-(2,2-diethoxyethyl) benzenecarbothioate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: This compound can be used in the study of enzyme mechanisms, particularly those involving thioester intermediates.
Mécanisme D'action
The mechanism of action of S-(2,2-diethoxyethyl) benzenecarbothioate involves its interaction with various molecular targets and pathways. In photoinitiation, for example, the compound absorbs ultraviolet light, leading to the formation of free radicals that initiate polymerization reactions. The thioester group plays a crucial role in this process by stabilizing the radical intermediates and facilitating the formation of the desired polymer products .
Comparaison Avec Des Composés Similaires
- S-Phenyl thiobenzoate
- S-Benzyl thiobenzoate
- S-Methyl thiobenzoate
Comparison: S-(2,2-diethoxyethyl) benzenecarbothioate is unique due to the presence of the 2,2-diethoxyethyl group, which imparts distinct chemical properties compared to other thioesters. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications where other thioesters may not be as effective .
Propriétés
Formule moléculaire |
C13H18O3S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
S-(2,2-diethoxyethyl) benzenecarbothioate |
InChI |
InChI=1S/C13H18O3S/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clé InChI |
XEWYFZZFOFWJBS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CSC(=O)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B8632183.png)

![4-Benzyl-3-hydroxy-5-[(5-nitrothiazol-2-yl)mercapto]1,2,4-triazole](/img/structure/B8632198.png)
![2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxine-6-carbaldehyde](/img/structure/B8632201.png)






